molecular formula C19H20N2O4 B1596704 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde CAS No. 301334-92-9

4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde

Cat. No.: B1596704
CAS No.: 301334-92-9
M. Wt: 340.4 g/mol
InChI Key: XFWTTYDGWHAYGZ-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde is a tertiary amine derivative featuring a nitrobenzaldehyde core substituted with a piperidine ring bearing a 2-methoxyphenyl group. The piperidine moiety, coupled with the 2-methoxyphenyl group, may influence steric and electronic properties, making it a candidate for pharmacological or materials science research.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-16(19)15-8-10-20(11-9-15)17-7-6-14(13-22)12-18(17)21(23)24/h2-7,12-13,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWTTYDGWHAYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371581
Record name 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301334-92-9
Record name 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methoxyphenyl Group: The piperidine ring is then substituted with a 2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Nitrobenzaldehyde Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Piperazine-Based Analogs (HBK Series)

A series of structurally related compounds (HBK14–HBK19) share the 4-(2-methoxyphenyl)piperazine scaffold but differ in their substituents (Table 1). These compounds, synthesized as hydrochlorides, feature phenoxyalkyl chains (e.g., ethoxyethyl or propyl groups) with varying methyl, chloro, or trimethyl substitutions on the aromatic ring .

Key Differences :

  • Substituents: The HBK compounds prioritize phenoxyalkyl side chains, likely targeting receptor binding (e.g., CNS applications), whereas the nitrobenzaldehyde group in the target compound suggests a role as a synthetic intermediate.

Morpholine Derivative (PI-27449)

4-(4-Morpholino)-3-nitrobenzaldehyde (PI-27449) replaces the piperidine-2-methoxyphenyl group with a morpholine ring (Table 1).

Key Differences :

  • Electronics : Morpholine’s oxygen atom increases electron density, which may alter reactivity in nucleophilic aromatic substitution or redox reactions involving the nitro group.
  • Applications : PI-27449 is marketed as a synthetic intermediate (95% purity), whereas the discontinued status of the target compound suggests niche or obsolete applications.

Bezitramide (Controlled Substance)

Bezitramide, a narcotic drug under international control, shares a piperidine backbone but incorporates a benzimidazolone-propanenitrile substituent (Table 1). This complex structure confers potent opioid activity, contrasting sharply with the nitrobenzaldehyde-based compounds discussed here .

Key Differences :

  • Pharmacology: Bezitramide’s benzimidazolone group is critical for opioid receptor binding, while the nitrobenzaldehyde moiety in the target compound lacks known narcotic properties.

Data Table: Comparative Overview

Compound Name Structural Features CAS/Product Info Applications/Notes References
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde Piperidino with 2-methoxyphenyl, nitrobenzaldehyde Discontinued (CymitQuimica) Tertiary amine, potential synthesis intermediate
HBK14-HBK19 Piperazine with phenoxyalkyl chains, 2-methoxyphenyl N/A (Research compounds) Pharmacological studies (e.g., CNS agents)
4-(4-Morpholino)-3-nitrobenzaldehyde (PI-27449) Morpholino, nitrobenzaldehyde CAS 300541-91-7 Synthetic intermediate, 95% purity
Bezitramide Piperidino with benzimidazolone, propionyl Controlled substance Narcotic drug under international control

Research Findings and Implications

  • Synthetic Utility: The nitrobenzaldehyde group in this compound and PI-27449 suggests utility in Schiff base formation or as electrophilic partners in cross-coupling reactions.
  • Pharmacological Gaps : Unlike the HBK series or Bezitramide, the target compound lacks documented pharmacological data, indicating its primary role in chemical synthesis.
  • Structural Tuning: Substituting piperidine with morpholine (PI-27449) or piperazine (HBK series) demonstrates how minor changes in heterocyclic cores can dramatically alter solubility, reactivity, and biological activity.

Biological Activity

4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial effects. This article summarizes the available research findings, including synthesis methods, biological assays, and case studies that demonstrate its efficacy.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of the Piperidine Ring : This involves reacting appropriate precursors to create a substituted piperidine.
  • Nitro Group Introduction : The introduction of the nitro group at the benzaldehyde position is achieved through nitration reactions.
  • Final Coupling Reaction : The final step involves coupling the piperidine with the nitrobenzaldehyde to yield the target compound.

These synthetic pathways have been optimized for yield and purity, as demonstrated in previous studies on related compounds .

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • IC50 Values : In studies evaluating antiproliferative activities, several derivatives displayed IC50 values in the low micromolar range (e.g., 0.70 ± 0.14 μM against HL-60 leukemia cells) .
  • Selectivity : Some derivatives demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Antibacterial Activity

The compound's antibacterial properties have also been investigated, particularly its effectiveness against Gram-positive and Gram-negative bacteria. Key findings include:

  • Mechanism of Action : The antibacterial activity is thought to stem from the compound's ability to disrupt bacterial DNA synthesis, leading to cell death .
  • Minimum Inhibitory Concentration (MIC) : Various studies reported MIC values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Study on Anticancer Efficacy : A recent study demonstrated that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 1 μM .
  • Antimicrobial Resistance : Another study explored the effectiveness of this compound against antibiotic-resistant bacterial strains, showing promising results that could lead to new treatment options for resistant infections .

Table 1: Summary of Biological Activities

Activity TypeCell Line / BacteriaIC50/MIC (μM)Reference
AnticancerHL-60 (leukemia)0.70 ± 0.14
AnticancerK-562 (leukemia)1.25 ± 0.35
AntibacterialStaphylococcus aureus< 100 nM
AntibacterialEscherichia coli< 50 nM

Table 2: Structural Modifications and Their Effects

Compound ModificationObserved ActivityReference
Addition of FluorineEnhanced cytotoxicity
Hydroxyl Group PresenceIncreased antibacterial activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde
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